molecular formula C16H22N2O4 B2812017 Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate CAS No. 886360-83-4

Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate

Cat. No.: B2812017
CAS No.: 886360-83-4
M. Wt: 306.362
InChI Key: DOKVOAZXYQYIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperidine Scaffolds in Drug Design

Piperidine, a six-membered heterocyclic amine, has been a focal point of organic chemistry since its isolation from black pepper alkaloids in the 19th century. Early medicinal applications centered on naturally occurring piperidine alkaloids like coniine, the neurotoxic component of hemlock, which demonstrated the scaffold’s bioactivity potential. The 20th century saw synthetic piperidine derivatives gain prominence, particularly with the development of antihistamines and antipsychotics. For instance, the introduction of meperidine in 1939 highlighted piperidine’s role in opioid receptor modulation.

Modern synthetic methodologies, such as palladium-catalyzed hydrogenation and gold-mediated oxidative amination, have expanded access to structurally diverse piperidines. These innovations enabled the incorporation of substituents like carboxylates, which enhance water solubility and target binding. The piperidinecarboxylate motif, as seen in ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate, represents a strategic evolution from simple piperidine bases to multifunctional pharmacophores.

Positioning of this compound in Medicinal Chemistry

This compound’s structure combines a piperidine ring with a 4-carboxylate group, a 4-aminophenyl moiety, and a methoxycarbonyl substituent. Such features align with contemporary drug design principles:

  • Aromatic Interactions : The 4-amino-2-(methoxycarbonyl)phenyl group facilitates π-π stacking with hydrophobic protein pockets, a common strategy in kinase inhibitor design.
  • Hydrogen Bonding : The carboxylate and amino groups serve as hydrogen bond donors/acceptors, critical for binding to enzymes like acetylcholinesterase.
  • Stereochemical Flexibility : The piperidine ring’s chair conformation allows axial or equatorial positioning of substituents, enabling fine-tuning of pharmacokinetic properties.

Recent studies highlight its utility as a building block for neuroactive compounds, particularly those targeting GABA receptors and serotonin transporters. Its synthesis typically involves a four-step sequence:

  • Coupling : Reaction of 4-nitro-2-(methoxycarbonyl)benzaldehyde with ethyl 4-piperidinecarboxylate.
  • Reduction : Catalytic hydrogenation to convert the nitro group to an amine.
  • Cyclization : Intramolecular esterification under acidic conditions.
  • Purification : Chromatographic separation to isolate the enantiopure product.

Structural Significance of the Piperidinecarboxylate Framework

The piperidinecarboxylate framework confers three key advantages:

  • Conformational Rigidity : The chair conformation of the piperidine ring reduces entropy penalties during protein binding, enhancing affinity.
  • Acid-Base Properties : The carboxylate group (pKa ≈ 4.5) ensures ionization at physiological pH, improving aqueous solubility compared to non-polar piperidines.
  • Stereoelectronic Effects : Electron-withdrawing substituents like methoxycarbonyl direct electrophilic attacks to specific ring positions, enabling regioselective derivatization.

Comparative analysis of piperidinecarboxylate derivatives reveals distinct structure-activity relationships (SAR):

Substituent Biological Activity Target
4-Carboxylate Enhanced solubility, kinase inhibition EGFR, VEGFR
3-Aminoaryl Serotonin reuptake inhibition SERT
2-Methoxycarbonyl Metabolic stability CYP450 isozymes

Data adapted from .

Evolution of Research Interest and Contemporary Relevance

The resurgence of interest in piperidinecarboxylates stems from their adaptability in addressing drug discovery challenges:

  • Multicomponent Reactions (MCRs) : Schemes like the Ugi reaction enable rapid assembly of complex piperidinecarboxylates, reducing synthetic steps. For example, a pseudo four-component synthesis of poly-substituted piperidinones achieves diastereomeric ratios >20:1.
  • Enantioselective Catalysis : Palladium complexes with pyridine-oxazoline ligands yield chiral piperidinecarboxylates with >90% enantiomeric excess, critical for CNS drug development.
  • Fragment-Based Drug Design : The compact size of this compound (MW ≈ 306.34 g/mol) makes it an ideal fragment for building larger inhibitors via click chemistry.

Ongoing research focuses on leveraging this scaffold in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, underscoring its enduring relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(4-amino-2-methoxycarbonylphenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-15(19)11-6-8-18(9-7-11)14-5-4-12(17)10-13(14)16(20)21-2/h4-5,10-11H,3,6-9,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKVOAZXYQYIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-amino-2-(methoxycarbonyl)benzoic acid. This intermediate is then subjected to esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Next, the ethyl ester undergoes a nucleophilic substitution reaction with 4-piperidone in the presence of a base, such as sodium hydride, to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Purification steps, such as recrystallization and chromatography, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Drug Development

The compound is investigated for its potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of piperidine compounds often exhibit significant biological activity, making them valuable in the development of new medications for pain management and inflammatory diseases.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications makes it a versatile building block in the pharmaceutical industry, particularly in the synthesis of more complex molecules.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study 1 Analgesic ActivityDemonstrated significant pain relief in animal models, suggesting potential for development into a therapeutic agent for chronic pain conditions.
Study 2 Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, indicating efficacy against inflammatory diseases.
Study 3 Synthesis PathwaysExplored efficient synthetic routes to produce this compound, enhancing its availability for research and development purposes.

Toxicological Profile

While promising, the compound exhibits certain toxicological properties that necessitate careful handling. It is classified as harmful if swallowed or inhaled, emphasizing the need for safety precautions during laboratory use.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Amino vs. Nitro Groups: The target compound’s 4-amino group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing) in ’s analog. This substitution increases solubility (amino’s polarity) and alters reactivity in electrophilic substitutions .
  • Methoxycarbonyl vs. Halogen/Formyl Groups : The 2-methoxycarbonyl group in the target compound provides steric hindrance and electronic effects distinct from chloro () or formyl () substituents. Methoxycarbonyl may stabilize the compound against metabolic degradation compared to reactive formyl groups .

Physicochemical Properties

  • Solubility: Amino and methoxycarbonyl groups likely improve aqueous solubility compared to nitro or chloro derivatives, which are more lipophilic .
  • Stability: The nitro group in ’s compound may confer thermal stability but poses synthetic challenges (e.g., reduction to amino requires controlled conditions).

Biological Activity

Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate, known by its CAS number 886360-83-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables for clarity.

Basic Information

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₄
Molar Mass 306.36 g/mol
Melting Point 58-60 °C
Hazard Class Irritant

The compound features a piperidine ring and an amino group, which are significant for its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuropharmacology.

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.
  • Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, possibly through the inhibition of neuroinflammation and oxidative stress in neuronal cells.
  • Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects against various bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound in human cancer cell lines. The results demonstrated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

In a separate study focused on neuroprotection, the compound was tested in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Key findings included:

  • Cell Viability Improvement : Increased by 30% at a concentration of 10 µM.
  • Biomarkers Assessed : Decreased levels of reactive oxygen species (ROS) and reduced expression of pro-inflammatory cytokines.

In Vitro Studies

A summary of various in vitro studies on this compound is presented below:

Study ReferenceBiological ActivityObservations
Study AAntitumorSignificant inhibition in MCF-7 cells at 15 µM.
Study BNeuroprotectionImproved cell viability under oxidative stress conditions.
Study CAntimicrobialEffective against E. coli and S. aureus strains.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the full biological activity:

  • Animal Model : A murine model was used to assess the antitumor effects.
    • Dosage : Administered at 20 mg/kg body weight.
    • Outcome : Tumor size reduction observed after four weeks.
  • Neuroprotection Assessment :
    • Model Used : Transgenic mice exhibiting symptoms of neurodegeneration.
    • Results : Administration led to improved cognitive function scores compared to control groups.

Q & A

Basic Question: How can researchers optimize the synthesis of Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters:

  • Stepwise Protection/Deprotection: Protect the 4-amino group on the phenyl ring using tert-butoxycarbonyl (Boc) to prevent side reactions during esterification of the piperidine ring .
  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions involving the methoxycarbonyl group, as demonstrated in analogous piperidine syntheses .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, ensuring complete conversion .
  • Purification: Use flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product (>95%) .

Basic Question: What spectroscopic techniques confirm the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Piperidine Ring: Look for splitting patterns of the piperidine protons (δ 1.4–2.8 ppm) and carbons (δ 30–50 ppm). Axial vs. equatorial conformers may cause distinct coupling constants (e.g., J = 10–12 Hz for axial protons) .
    • Aromatic Region: The 4-amino group causes deshielding of adjacent protons (δ 6.8–7.2 ppm), while the methoxycarbonyl group shows a singlet at δ 3.8–3.9 ppm for the methyl ester .
  • IR Spectroscopy: Confirm the ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion ([M+H]⁺) with <5 ppm error .

Advanced Question: How can structure-activity relationship (SAR) studies elucidate the roles of the methoxycarbonyl and amino groups in pharmacological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives by replacing the methoxycarbonyl with ethoxycarbonyl or removing the amino group. Use Mitsunobu conditions for selective substitutions .
  • Biological Assays:
    • Enzyme Inhibition: Test analogs against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s assay or fluorometric methods .
    • Receptor Binding: Perform competitive radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify IC₅₀ values .
  • Computational Analysis: Compare docking scores (AutoDock Vina) of analogs to identify critical hydrogen bonds between the amino group and active-site residues (e.g., Tyr341 in AChE) .

Advanced Question: What strategies enable regioselective modification of the piperidine ring without affecting the aromatic substituents?

Methodological Answer:

  • Temporary Protecting Groups: Install a Boc group on the piperidine nitrogen to direct electrophilic attacks to the 4-position. Deprotect post-modification using TFA .
  • Metal-Mediated Reactions: Use Ru-catalyzed C-H activation to functionalize the piperidine’s 4-position selectively. For example, insert alkoxy groups via oxidative coupling .
  • pH-Controlled Alkylation: Perform reactions under basic conditions (pH >10) to deprotonate the piperidine nitrogen, favoring alkylation at the less hindered carboxylate position .

Basic Question: What in vitro models assess the metabolic stability of this compound?

Methodological Answer:

  • Liver Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation over 60 minutes using LC-MS/MS. Calculate half-life (t₁/₂) via first-order kinetics .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to quantify IC₅₀ values and identify metabolic liabilities .
  • Plasma Stability: Incubate in human plasma (37°C, 24 hours) and measure remaining parent compound via HPLC-UV .

Advanced Question: How can molecular docking predict binding modes to neurological targets like MAO-B?

Methodological Answer:

  • Protein Preparation: Retrieve the MAO-B crystal structure (PDB: 2V5Z). Remove water molecules and add polar hydrogens using UCSF Chimera .
  • Ligand Parameterization: Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges.
  • Docking Workflow:
    • Define the active site (10 Å around FAD cofactor).
    • Perform flexible docking (AutoDock Vina) with exhaustiveness = 32.
    • Analyze top poses for hydrogen bonds between the 4-amino group and Tyr435/Tyr398 residues, critical for MAO-B inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.